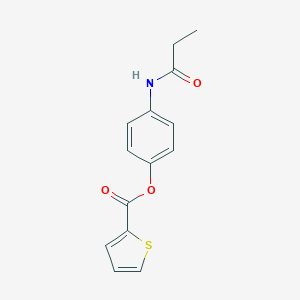
4-(Propionylamino)phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propionylamino)phenyl 2-thiophenecarboxylate, also known as PPTC, is a chemical compound that has been studied for its potential applications in scientific research. PPTC has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in depth. In
Mechanism of Action
4-(Propionylamino)phenyl 2-thiophenecarboxylate works by inhibiting the activity of Rac1, a protein that plays a key role in the regulation of neuronal growth and plasticity. Rac1 is involved in the formation of dendritic spines, which are the sites of synaptic connections between neurons. Inhibition of Rac1 by 4-(Propionylamino)phenyl 2-thiophenecarboxylate leads to an increase in the number and size of dendritic spines, which is thought to underlie the cognitive improvements observed in animal models of neurological disorders.
Biochemical and Physiological Effects:
4-(Propionylamino)phenyl 2-thiophenecarboxylate has been found to have a variety of biochemical and physiological effects. In addition to its effects on Rac1 activity, 4-(Propionylamino)phenyl 2-thiophenecarboxylate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 4-(Propionylamino)phenyl 2-thiophenecarboxylate has also been shown to increase the levels of several neurotransmitters, including dopamine and norepinephrine, in the brain.
Advantages and Limitations for Lab Experiments
4-(Propionylamino)phenyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively small and stable molecule, which makes it easy to synthesize and handle. 4-(Propionylamino)phenyl 2-thiophenecarboxylate has also been shown to have good bioavailability and can easily cross the blood-brain barrier, which is important for its potential use as a therapeutic agent for neurological disorders. However, one limitation of 4-(Propionylamino)phenyl 2-thiophenecarboxylate is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 4-(Propionylamino)phenyl 2-thiophenecarboxylate. One area of interest is the development of more potent and selective inhibitors of Rac1. Another area of interest is the exploration of 4-(Propionylamino)phenyl 2-thiophenecarboxylate's potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-(Propionylamino)phenyl 2-thiophenecarboxylate and its potential for use in other areas of scientific research.
Synthesis Methods
The synthesis of 4-(Propionylamino)phenyl 2-thiophenecarboxylate involves the reaction of 4-aminophenyl-2-thiophenecarboxylate with propionic anhydride. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
4-(Propionylamino)phenyl 2-thiophenecarboxylate has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. 4-(Propionylamino)phenyl 2-thiophenecarboxylate has been found to inhibit the activity of a protein called Rac1, which is involved in the regulation of neuronal growth and plasticity. Inhibition of Rac1 has been shown to improve cognitive function in animal models of neurological disorders such as Fragile X syndrome and Down syndrome.
properties
Product Name |
4-(Propionylamino)phenyl 2-thiophenecarboxylate |
|---|---|
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
[4-(propanoylamino)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H13NO3S/c1-2-13(16)15-10-5-7-11(8-6-10)18-14(17)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
CTCVMDNDICUKTC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



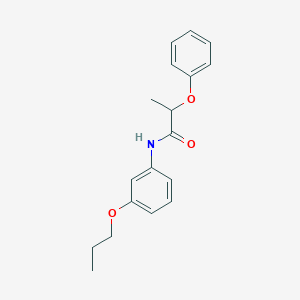
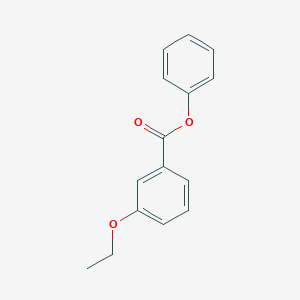
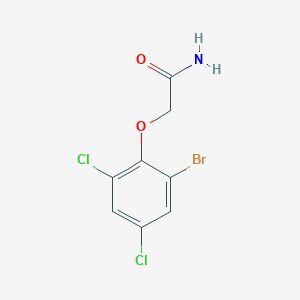
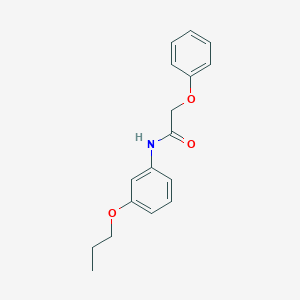
![N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268495.png)
![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)
![4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268499.png)
![4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268500.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-isopropylbenzamide](/img/structure/B268501.png)
![4-isopropyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268502.png)
![4-isopropyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268504.png)
![2-chloro-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268509.png)
![2-chloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268511.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268512.png)